molecular formula C10H16SSi B091656 Trimethyl(phenylthiomethyl)silane CAS No. 17873-08-4

Trimethyl(phenylthiomethyl)silane

Cat. No. B091656
CAS RN: 17873-08-4
M. Wt: 196.39 g/mol
InChI Key: UOQDIMYVQSHALM-UHFFFAOYSA-N
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Description

Trimethyl(phenylthiomethyl)silane is a silicon-based compound that is used in various chemical reactions and as a reagent in organic synthesis. It is known for its ability to catalyze the addition of benzenethiol to isocyanates, isothiocyanates, activated double and triple bonds, and ketenes, making it an effective silicon catalyst compared to its tin and lead counterparts .

Synthesis Analysis

The synthesis of trimethyl(phenylthiomethyl)silane-related compounds involves several methods. For instance, trimethyl(phenyl)silane, a related compound, can be synthesized and purified with high yield, confirmed by elemental analysis and characterized by IR, UV, and 1H NMR-spectroscopic studies . Another example is the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, which is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives .

Molecular Structure Analysis

The molecular structure of trimethyl(phenylthiomethyl)silane and related compounds can be complex. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, a related compound, has been determined, and Hirshfeld surface analysis was used to define structure-defining interactions .

Chemical Reactions Analysis

Trimethyl(phenylthiomethyl)silane is effective in catalyzing addition reactions, as mentioned earlier . Additionally, trimethyl(trihalomethyl)silanes, which are similar in structure, can react with potassium fluoride to yield dihalocyclopropanes with olefins . Moreover, trimethyl(phenyl)silane has been used as a precursor for gas-phase processes in the deposition of SiCx:H films .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethyl(phenylthiomethyl)silane-related compounds are diverse. Trimethyl(phenyl)silane exhibits sufficient volatility and thermal stability for use as a precursor in chemical vapor deposition (CVD) processes . The silylation potential of various triorganyl(2,4,6-trimethoxyphenyl)silanes has been examined, showing that these reagents are neither moisture nor air sensitive, easy to handle, and produce a relatively inert byproduct .

Scientific Research Applications

Electronic Material Synthesis

Trimethylstannyllithium-mediated cyclization of (o-alkynylphenyl)silane results in 3-stannylbenzosilole formation, which upon further functionalization yields compounds with significant electron drift mobility. These compounds are promising for use in organic light-emitting devices and organic photovoltaic cells due to their high performance as electronic materials (Ilies et al., 2008).

Chemical Vapor Deposition (CVD) Precursor

Trimethyl(phenyl)silane has been synthesized and characterized to confirm its high yield and purity. Its thermal stability and volatility make it an excellent precursor for CVD processes, particularly for the production of dielectric films of hydrogenated silicon carbide. This application demonstrates the compound's utility in material science and engineering (Ermakova et al., 2015).

Insertion Reactions

The insertion reactions of trimethyl(N-morpholino)silane with CO2 and other heteroallenes into the Si–N bond have been explored, highlighting the compound's versatility in forming carbamoylic and urea units. This reactivity is significant for chemical synthesis, offering pathways to various organic compounds (Herbig et al., 2018).

Protection and Silylation Potential

The 2,4,6-trimethoxyphenyl unit has been identified as a unique protecting group for silicon, facilitating the selective cleavage and subsequent synthesis of chlorosilanes. The silylation potential of related silanes under mild conditions has been demonstrated, emphasizing their use in synthetic chemistry for modifying O-, N-, and S-nucleophiles (Popp et al., 2007).

Photoreactive Surface Modification

A bifunctional molecule containing a photoreactive benzyl thiocyanate group and an anchoring trimethoxysilyl group has been synthesized for patterned surface modifications. Upon UV irradiation, this molecule can modify surfaces in a controlled manner, showcasing its potential in materials chemistry and surface engineering (Lex et al., 2008).

Safety And Hazards

Trimethyl(phenylthiomethyl)silane is classified as a highly flammable liquid and vapor . It can cause skin irritation and serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

trimethyl(phenylsulfanylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQDIMYVQSHALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170532
Record name Silane, trimethyl((phenylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Phenylthiomethyl)trimethylsilane

CAS RN

17873-08-4
Record name Silane, trimethyl((phenylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017873084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl((phenylthio)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylthiomethyl)trimethylsilane
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